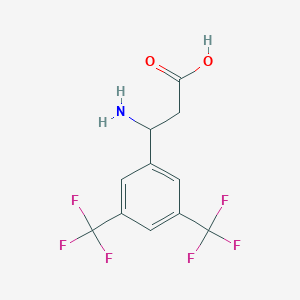
3-Amino-3-(3,5-bis-trifluoromethyl-phenyl)-propionic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-3-(3,5-bis-trifluoromethyl-phenyl)-propionic acid, also known as ATFA, is a synthetic amino acid that has been extensively studied for its potential applications in the field of neuroscience. This compound is a potent agonist of the ionotropic glutamate receptor, which makes it an important tool for investigating the role of this receptor in various physiological and pathological processes.
作用机制
3-Amino-3-(3,5-bis-trifluoromethyl-phenyl)-propionic acid acts as a potent agonist of the NMDA receptor, which is a subtype of the ionotropic glutamate receptor. This receptor is involved in the regulation of synaptic plasticity, learning, and memory. Activation of the NMDA receptor leads to an influx of calcium ions into the cell, which triggers a cascade of intracellular signaling pathways that ultimately lead to changes in gene expression and synaptic plasticity.
Biochemical and Physiological Effects:
3-Amino-3-(3,5-bis-trifluoromethyl-phenyl)-propionic acid has been shown to have a number of biochemical and physiological effects, including the modulation of synaptic plasticity, learning, and memory. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, 3-Amino-3-(3,5-bis-trifluoromethyl-phenyl)-propionic acid has been shown to have analgesic effects in animal models of chronic pain.
实验室实验的优点和局限性
3-Amino-3-(3,5-bis-trifluoromethyl-phenyl)-propionic acid is a potent and selective agonist of the NMDA receptor, which makes it an important tool for investigating the role of this receptor in various physiological and pathological processes. However, like all experimental tools, 3-Amino-3-(3,5-bis-trifluoromethyl-phenyl)-propionic acid has its limitations. One limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments. Additionally, 3-Amino-3-(3,5-bis-trifluoromethyl-phenyl)-propionic acid has a relatively short half-life, which can make it difficult to study its long-term effects.
未来方向
There are many potential future directions for research involving 3-Amino-3-(3,5-bis-trifluoromethyl-phenyl)-propionic acid. One area of interest is the development of new analogs of 3-Amino-3-(3,5-bis-trifluoromethyl-phenyl)-propionic acid that have improved pharmacokinetic properties, such as longer half-lives and improved bioavailability. Another area of interest is the use of 3-Amino-3-(3,5-bis-trifluoromethyl-phenyl)-propionic acid in combination with other drugs or therapies to treat neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Finally, there is a need for further research to elucidate the precise mechanisms by which 3-Amino-3-(3,5-bis-trifluoromethyl-phenyl)-propionic acid modulates synaptic plasticity, learning, and memory.
合成方法
3-Amino-3-(3,5-bis-trifluoromethyl-phenyl)-propionic acid can be synthesized using a variety of methods, including the reaction of 3,5-bis-trifluoromethyl-benzaldehyde with glycine, followed by reduction of the resulting Schiff base with sodium borohydride. Other methods involve the use of protected amino acids and coupling reagents, such as N,N-dicyclohexylcarbodiimide (DCC), to form the desired product.
科学研究应用
3-Amino-3-(3,5-bis-trifluoromethyl-phenyl)-propionic acid has been used extensively in scientific research to investigate the role of the ionotropic glutamate receptor in various physiological and pathological processes. This compound has been shown to be a potent agonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity, learning, and memory. 3-Amino-3-(3,5-bis-trifluoromethyl-phenyl)-propionic acid has also been used to study the role of the glutamate receptor in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
3-amino-3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F6NO2/c12-10(13,14)6-1-5(8(18)4-9(19)20)2-7(3-6)11(15,16)17/h1-3,8H,4,18H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUANSSWMRQKJHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(CC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(3,5-bis-trifluoromethyl-phenyl)-propionic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl N-[(5-chloro-1-methylimidazol-2-yl)methyl]carbamate](/img/structure/B2843792.png)


![N-(6-methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2843796.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethyl-1,3-thiazol-2-amine](/img/structure/B2843800.png)
![4-[3-(Trifluoromethoxy)phenyl]piperidin-4-ol; trifluoroacetic acid](/img/structure/B2843801.png)
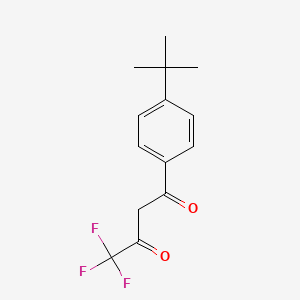
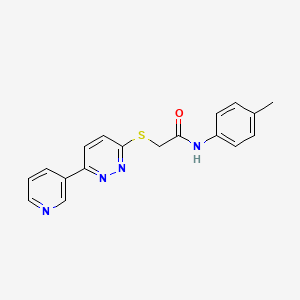
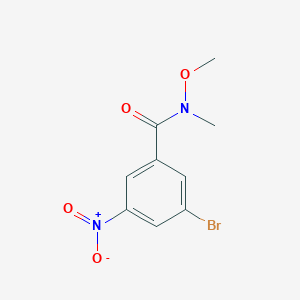
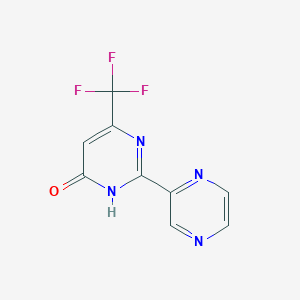
![N-([1,1'-biphenyl]-2-yl)-3-methoxyisoxazole-5-carboxamide](/img/structure/B2843811.png)
![2,2-Difluoro-4-iodobenzo[d][1,3]dioxole](/img/structure/B2843812.png)